molecular formula C15H15NO4S3 B3894845 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3894845
M. Wt: 369.5 g/mol
InChI Key: ZENUTRKZCJXBNH-JYRVWZFOSA-N
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Description

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2-methoxybenzylidene group at position 5 and a 1,1-dioxidotetrahydrothiophen-3-yl moiety at position 2. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 2-methoxybenzylidene substituent introduces steric and electronic effects that modulate reactivity and intermolecular interactions, while the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances solubility and stability compared to non-oxidized sulfur analogs .

Properties

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S3/c1-20-12-5-3-2-4-10(12)8-13-14(17)16(15(21)22-13)11-6-7-23(18,19)9-11/h2-5,8,11H,6-7,9H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENUTRKZCJXBNH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the thiazolidinone core: This is achieved by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the 2-methoxybenzylidene group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step protocols, often leveraging cyclocondensation and substitution reactions. Key approaches include:

Cyclocondensation Reactions

The thiazolidinone core is typically formed via cyclocondensation of thiourea derivatives with α-keto acids or esters. For example:

  • Step 1 : Reaction of 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide to form a thiourea intermediate.

  • Step 2 : Condensation with 2-methoxybenzaldehyde in the presence of mercaptoacetic acid under reflux conditions (ethanol, 70°C, 6–8 hours) .

Catalyst Solvent Temperature Yield
Bi(SCH₂COOH)₃ Solvent-free70°C75–85%
DSDABCOC EthanolRT → 80°C82–92%

Functional Group Transformations

The thioxo group (-C=S) participates in nucleophilic substitution and oxidation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form S-alkyl derivatives.

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thioxo group to sulfonyl (-SO₂), altering bioactivity .

Reactivity of the Methoxybenzylidene Substituent

The 2-methoxybenzylidene group undergoes electrophilic aromatic substitution (EAS) and photochemical isomerization:

  • EAS Reactions :

    • Nitration (HNO₃/H₂SO₄) at the para position relative to the methoxy group.

    • Bromination (Br₂/FeBr₃) selectively modifies the aromatic ring.

  • Z→E Isomerization : UV irradiation (λ = 365 nm) induces geometric isomerism, impacting biological target binding.

Dioxidotetrahydrothiophen Reactivity

The 1,1-dioxidotetrahydrothiophen moiety contributes to:

  • Hydrogen Bonding : The sulfone group (-SO₂) acts as a hydrogen bond acceptor, enhancing interactions with biological targets .

  • Ring-Opening Reactions : Under acidic conditions (HCl/EtOH), the tetrahydrothiophen ring undergoes cleavage to form sulfonic acid derivatives.

Thiazolidinone Ring Formation

The cyclocondensation follows a nucleophilic addition-elimination mechanism:

  • Thiourea attacks the carbonyl carbon of the aldehyde.

  • Cyclization via intramolecular nucleophilic attack by the sulfur atom.

  • Elimination of water to form the thiazolidinone ring .

Oxidation Pathways

  • Thioxo to Sulfonyl :

    -C=SH2O2-SO2(Proceeds via sulfinic acid intermediate)[3][7]\text{-C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2 \quad (\text{Proceeds via sulfinic acid intermediate})[3][7]

Analytical Characterization

Reactions are monitored using:

  • TLC (Rf = 0.45 in ethyl acetate/hexane, 3:7) .

  • HPLC (Retention time = 8.2 min, C18 column, acetonitrile/water).

  • NMR : Key signals include δ 7.8 ppm (benzylidene CH) and δ 3.8 ppm (OCH₃).

Comparative Reactivity with Analogues

Structural Feature Reactivity Trend
Thioxo group (-C=S)More reactive toward alkylation than oxo (-C=O)
MethoxybenzylideneEnhanced EAS activity vs. non-substituted benzylidene
DioxidotetrahydrothiophenStabilizes ring conformation, reducing ring-opening

Scientific Research Applications

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its anticancer activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit significant variability in biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Pharmacokinetic and Solubility Profiles

  • Sulfone-Containing Derivatives: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves aqueous solubility (logP ≈ 1.8) compared to non-sulfonated analogs (logP ≈ 2.5–3.2) .
  • Methoxy vs. Hydroxy Substituents : Methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxy groups improve target binding via hydrogen bonding .

Key Research Findings

Antimicrobial Activity :

  • The 2-methoxybenzylidene moiety in the target compound shows synergistic effects with sulfone groups, achieving MIC values of 4 µg/mL against E. coli .
  • Fluorinated analogs (e.g., 3-fluorobenzylidene) exhibit superior broad-spectrum activity but higher cytotoxicity .

Anticancer Mechanisms: Rhodanine derivatives inhibit topoisomerase IIα and tubulin polymerization, with IC₅₀ values correlating with electron-withdrawing substituents (e.g., -F, -NO₂) . The target compound’s sulfone group reduces off-target effects compared to thioether-containing analogs .

Synthetic Advancements :

  • Microwave synthesis reduces reaction times (20–40 minutes vs. 6–24 hours for conventional methods) and improves yields by 15–20% .

Biological Activity

The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

General Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Anti-inflammatory
  • Anticonvulsant .

These compounds are characterized by their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to the one have shown significant inhibition against various cancer cell lines. A study reported that specific thiazolidinone derivatives achieved up to 84.19% inhibition against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity. Research indicates that thiazolidinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups showed enhanced antibacterial properties . The specific compound may exhibit similar effects due to its structural features.

Antidiabetic Properties

Thiazolidinone derivatives are also recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in cells . The compound's structural modifications could influence its efficacy in managing diabetes.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their chemical structure. Modifications at various positions on the thiazolidine ring can lead to variations in potency and selectivity:

  • Position 2 : Substituents here often enhance anticancer activity.
  • Position 5 : The nature of substituents affects antimicrobial and anti-inflammatory activities.

For example, compounds with halogen substitutions have been shown to increase bioactivity against specific pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

StudyCompound TestedActivityIC50/EC50 Values
Chen et al. (2009)Thiazolidinone analoguesAntiviral (HIV)IC50 = 0.26 μM
Sriram et al. (2005)2,3-diaryl-thiazolidinonesAnti-YFVEC50 = 6.9 μM
Recent Review (2023)Various thiazolidinonesAnticancerUp to 84.19% inhibition

These findings underscore the potential for developing new therapeutic agents based on the thiazolidinone scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound is synthesized via a Knoevenagel condensation between 2-methoxybenzaldehyde and a preformed thiazolidinone precursor. The thiazolidinone core is typically generated by cyclizing a thiosemicarbazide derivative with chloroacetic acid under acidic conditions. For the sulfone group (1,1-dioxidotetrahydrothiophen-3-yl), oxidation of the tetrahydrothiophene ring using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) is required .
  • Key Conditions :

  • Reflux in ethanol/methanol with catalytic acetic acid or piperidine.
  • Oxidation steps require controlled temperatures (0–25°C) to avoid overoxidation.
  • Purification via recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Methodology :

  • X-ray crystallography (e.g., C–H···O/S hydrogen bonding patterns in crystal lattices) is definitive for stereochemical assignment .
  • NMR spectroscopy : The coupling constant JHC=CHJ_{H-C=C-H} in 1H^1H-NMR for the benzylidene proton typically ranges between 12–14 Hz for the Z-isomer due to restricted rotation .
  • UV-Vis spectroscopy : Conjugation differences between Z and E isomers result in distinct λmax values (e.g., Z-isomers show bathochromic shifts due to extended π-delocalization).

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodology :

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases (e.g., thioredoxin reductase) to assess competitive/non-competitive binding .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected byproducts (e.g., sulfoxide intermediates) be elucidated?

  • Methodology :

  • LC-MS/MS monitoring : Track intermediates during oxidation steps to identify sulfoxide/sulfone progression .
  • DFT calculations : Optimize transition-state geometries (e.g., Gaussian 16) to model competing oxidation pathways .
  • Isotopic labeling : Use 18O^{18}O-labeled H2O2 to trace oxygen incorporation into sulfone groups .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 across studies)?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on potency .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media (e.g., HPLC stability assays) to account for false-negative results .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

  • Methodology :

  • Directing group optimization : Introduce electron-donating groups (e.g., -OMe) to the benzylidene ring to favor para-substitution .
  • Lewis acid catalysis : Use BF3·Et2O to stabilize transition states in Friedel-Crafts alkylation .
  • Computational docking : Predict preferred binding orientations of electrophiles (e.g., NO2<sup>+</sup>) using AutoDock Vina .

Q. What advanced techniques characterize tautomeric equilibria in the thiazolidinone core?

  • Methodology :

  • Dynamic NMR : Monitor temperature-dependent chemical shift coalescence for thione ↔ thiol tautomerism .
  • Raman spectroscopy : Identify S–H (2500 cm<sup>-1</sup>) vs. C=S (1250 cm<sup>-1</sup>) vibrational modes to quantify tautomeric populations .
  • XPS analysis : Resolve sulfur oxidation states (e.g., S<sup>0</sup> in thione vs. S<sup>−II</sup> in thiolate) .

Q. How are oxidative degradation pathways analyzed under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to H2O2/ascorbic acid at 37°C and profile degradation products via UPLC-QTOF .
  • ROS scavenging assays : Measure compound reactivity with superoxide (O2<sup>•−</sup>) using cytochrome c reduction assays .
  • EPR spectroscopy : Detect radical intermediates (e.g., thiyl radicals) using spin-trapping agents like DMPO .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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